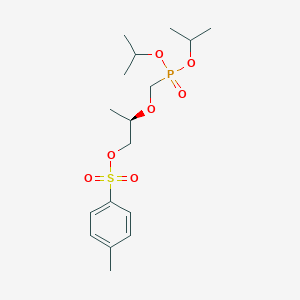
CH2Cooh-peg9-CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CH2Cooh-peg9-CH2cooh: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CH2Cooh-peg9-CH2cooh involves the reaction of polyethylene glycol with carboxylic acid groups at both ends. The process typically includes the following steps:
Activation of Carboxylic Acid Groups: The carboxylic acid groups are activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid groups react with polyethylene glycol to form the desired compound under controlled conditions, such as room temperature and inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of carboxylic acid groups are activated using industrial-grade reagents.
Continuous Coupling: The activated carboxylic acids are continuously reacted with polyethylene glycol in reactors designed for large-scale production.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: CH2Cooh-peg9-CH2cooh can undergo oxidation reactions, where the carboxylic acid groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Amides, esters, or other substituted derivatives.
科学的研究の応用
Chemistry: CH2Cooh-peg9-CH2cooh is used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies .
Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It helps in understanding the mechanisms of diseases and developing new therapeutic strategies .
Medicine: The compound is employed in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases. It enables the selective degradation of disease-causing proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It serves as a building block for creating functionalized polymers and other materials .
作用機序
CH2Cooh-peg9-CH2cooh functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
CH2Cooh-peg8-CH2cooh: Similar structure but with a shorter polyethylene glycol chain.
CH2Cooh-peg10-CH2cooh: Similar structure but with a longer polyethylene glycol chain.
CH2Cooh-peg12-CH2cooh: Similar structure but with an even longer polyethylene glycol chain.
Uniqueness: CH2Cooh-peg9-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins .
特性
分子式 |
C22H42O14 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H42O14/c23-21(24)19-35-17-15-33-13-11-31-9-7-29-5-3-27-1-2-28-4-6-30-8-10-32-12-14-34-16-18-36-20-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
InChIキー |
GRKZSKXPALQEJJ-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
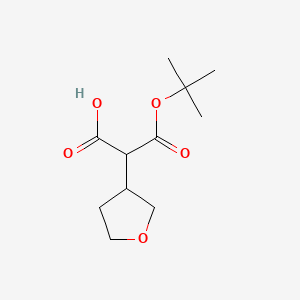
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
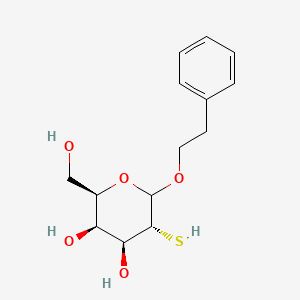
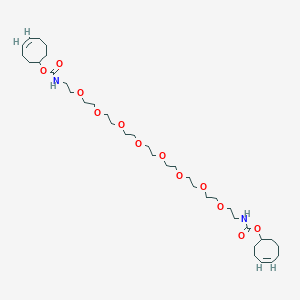
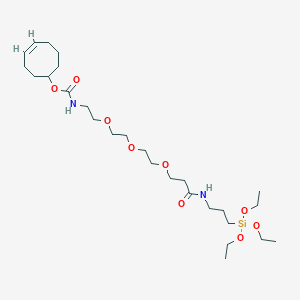
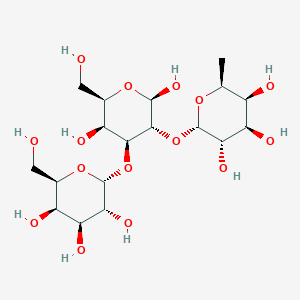
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)

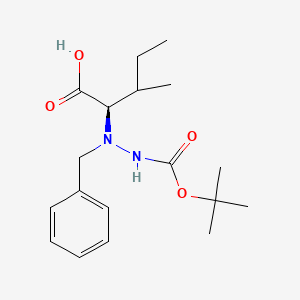
![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
